N-Methylmescaline
Overview
Description
N-Methylmescaline is a primary amine.
Scientific Research Applications
Stimulus Properties and Behavioral Studies
N-Methylmescaline (NMM) has been studied for its interoceptive stimuli in comparison to mescaline. Research involving rats trained to discriminate between a drugged (mescaline) and a non-drugged state revealed that NMM did not produce responses similar to mescaline, regardless of the dose or route of administration. This suggests that NMM might not play a significant role in mescaline-induced internal stimuli (Browne, Harris, & Ho, 2004).
Neuropharmacology and Pain Management
The N-methyl-D-aspartate (NMDA) receptor is a critical player in pain mechanisms. A study on the effects of intrathecal administration of NMDA receptor antagonists like ketamine on postoperative pain in rats indicated that these receptors might not be central in postoperative pain behaviors, suggesting that NMM, a derivative of mescaline with structural similarities to NMDA receptor antagonists, may also be relevant in this context (Zahn & Brennan, 1998).
Antidepressant Effects
Given the role of brain glutamate systems and NMDA receptors in the pathophysiology of major depression, NMM's structural relation to NMDA receptor-modulating drugs might provide insights into potential antidepressant effects. A study exploring the treatment effects of NMDA receptor antagonists in patients with depression underscores the relevance of this receptor in depression and potentially implicates derivatives like NMM in future research (Berman et al., 2000).
DNA Repair and Carcinogenesis
NMM's structural similarity to other methylating agents, which target DNA and are subject to DNA repair mechanisms, might make it relevant in studies of carcinogenesis and DNA repair. The interplay between DNA repair enzymes and DNA lesions, including those induced by methylating agents, is crucial in cancer protection and formation, as demonstrated in a study on colon carcinogenesis (Wirtz et al., 2010).
properties
CAS RN |
4838-96-4 |
---|---|
Product Name |
N-Methylmescaline |
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
InChI Key |
OTXANOLOOUNVSR-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CNCCC1=CC(=C(C(=C1)OC)OC)OC |
Other CAS RN |
4838-96-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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